molecular formula C10H7N5S B2742936 6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol CAS No. 1286713-75-4

6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol

Cat. No. B2742936
CAS RN: 1286713-75-4
M. Wt: 229.26
InChI Key: WFEMCLNGPHILJI-UHFFFAOYSA-N
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Description

“6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol” is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Scientific Research Applications

Anticancer Properties

The compound has shown promise as an anticancer agent. Researchers have synthesized derivatives of this scaffold and evaluated their cytotoxic effects against various cancer cell lines. The ability to inhibit tumor growth and induce apoptosis makes it a potential candidate for further drug development .

High-Energy Materials

Bicyclic fused [1,2,4]triazolo[4,3-b]pyridazine serves as a building block for creating low-sensitivity high-energy materials. Compounds derived from this scaffold exhibit interesting properties related to energy release and stability .

Enzyme Inhibitors

The compound has been investigated as an enzyme inhibitor. Specifically, it shows inhibitory activity against carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase. These enzymes play crucial roles in various physiological processes, making them potential therapeutic targets .

Treatment of Multifunctional Diseases

Given its diverse pharmacological activities, researchers are interested in developing 1,2,4-triazolo[4,3-b]pyridazine-based drugs for multifunctional diseases. In silico pharmacokinetic and molecular modeling studies have also contributed to our understanding of its potential applications .

Future Directions

The future directions for research on “6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol” and similar compounds could include further exploration of their diverse pharmacological activities, as well as the development of new synthetic approaches . It is hoped that this will aid in the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds interact with various targets, including enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Mode of Action

It’s known that similar compounds, such as 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz), can accept two electrons to form h2pytz and are capable of oxidizing 2 equivalents of thiols . This suggests that 6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol might also interact with its targets through electron transfer processes.

Biochemical Pathways

Compounds with similar structures have been found to inhibit various enzymes, thereby affecting the corresponding biochemical pathways . For instance, inhibition of carbonic anhydrase can disrupt pH regulation and fluid balance in cells, while inhibition of cholinesterase can affect neurotransmission .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.

Result of Action

Similar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular processes.

Action Environment

It’s known that similar compounds can be synthesized under mild and metal-free conditions , suggesting that they might be stable under a variety of environmental conditions.

properties

IUPAC Name

6-pyridin-2-yl-2H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5S/c16-10-13-12-9-5-4-8(14-15(9)10)7-3-1-2-6-11-7/h1-6H,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEMCLNGPHILJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN3C(=NNC3=S)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol

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